molecular formula C13H19NO4 B13174307 Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate

Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate

Cat. No.: B13174307
M. Wt: 253.29 g/mol
InChI Key: NWMQAQZETMHQDC-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate (CAS: Not explicitly provided; referred to as a hydrochloride salt in ) is a phenoxyacetic acid derivative characterized by a 2-methoxyphenoxy core substituted with a 1-aminoethyl group at the 4-position and an ethyl acetate ester at the 2-position. The compound is synthesized via condensation reactions involving amines and activated esters, as inferred from related analogs ().

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate

InChI

InChI=1S/C13H19NO4/c1-4-17-13(15)8-18-11-6-5-10(9(2)14)7-12(11)16-3/h5-7,9H,4,8,14H2,1-3H3

InChI Key

NWMQAQZETMHQDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C(C)N)OC

Origin of Product

United States

Preparation Methods

Alkylation of 2-Methoxyphenol Derivatives

Method:
A typical route involves nucleophilic aromatic substitution where 2-methoxyphenol derivatives are alkylated with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Reaction conditions:

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
  • Temperature: 0°C to room temperature
  • Reagents: Ethyl bromoacetate, potassium carbonate

Reaction scheme:

2-Methoxyphenol + Ethyl bromoacetate → Ethyl 2-(2-methoxyphenoxy)acetate

This step yields the phenoxyacetate intermediate, which is further functionalized.

Reduction of Nitro to Amino Group

A critical step involves converting nitro groups to amino groups to obtain the aminophenoxy derivative:

Method:

  • Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere
  • Alternatively, chemical reduction with iron powder in acidic or neutral media

Reaction conditions:

  • Solvent: Ethanol or acetic acid
  • Temperature: Ambient or mild heating
  • Duration: 4–8 hours

This reduction is selective and preserves other functional groups.

Esterification and Final Assembly

The final compound is assembled by esterifying the carboxylic acid or acid chloride with ethanol:

Method:

  • Direct esterification using ethanol and catalytic sulfuric acid
  • Alternatively, acyl chlorides derived from the acid intermediate reacted with ethanol

Reaction conditions:

  • Reflux in ethanol
  • Catalytic acid or acyl chloride activation

Data Tables and Structural Characterization

Step Reagents Solvent Conditions Yield Characterization
Alkylation Ethyl bromoacetate, K₂CO₃ DMF/DMSO 0°C to RT ~85% NMR, IR, MS
Nitro reduction Fe powder or Pd/C Ethanol RT to 50°C ~90% NMR, IR, Melting point
Aminoalkylation 2-Chloroethylamine derivative Ethanol RT 80–85% NMR, IR
Esterification Ethanol, H₂SO₄ Reflux 2–4 hours 75–85% NMR, IR, Elemental analysis

Structural and Crystallographic Data

Recent crystallographic studies, such as those reported for related phenoxyacetate derivatives, provide insight into molecular conformation and packing:

Parameter Value Reference
Crystal system Monoclinic
Space group P2₁/n
Cell parameters a=11.36 Å, b=7.06 Å, c=26.04 Å
Z 4

These data validate the molecular integrity and purity of synthesized intermediates and final products.

Research Discoveries and Innovations

Recent advancements include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound’s structural uniqueness lies in its 1-aminoethyl group on the phenoxy ring. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Phenoxyacetic Acid Derivatives
Compound Name Substituent at 4-Position Key Features Biological Activity/Application Reference
Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate 1-Aminoethyl Secondary amine (basic), hydrochloride salt Potential acetylcholinesterase inhibition (inferred)
Ethyl 2-(4-(benzo[d]thiazol-2-yl)-2-methoxyphenoxy)acetate Benzothiazole Aromatic heterocycle, electron-withdrawing Acetylcholinesterase inhibition (explicit in TAC-PhBTA hybrids)
Ethyl 2-(4-aminophenoxy)acetate Primary amine (-NH₂) Directly substituted amine, simpler structure Precursor for dual GK activators (antidiabetic research)
Ethyl 2-[4-{bis(1H-indol-3-yl)methyl}-2-methoxyphenoxy]acetate Bis(indolyl)methyl Bulky hydrophobic group Antimicrobial activity (20 mm zone vs. S. aureus)
Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate Bis(2-hydroxyethyl)amino Hydrophilic, hydrogen-bonding groups Unspecified, likely solubility-enhancing
Diethyl p-phenylenedioxydiacetate Second acetate ester Dual ester groups, symmetrical Synthetic intermediate for polymers or dendrimers

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound is expected to exhibit higher aqueous solubility than neutral analogs like ethyl 2-(2-methoxy-4-methylphenoxy)acetate (–13).
  • Melting Points: Ethyl 2-(4-aminophenoxy)acetate melts at 56–58°C (), whereas bulkier derivatives (e.g., bis(indolyl)methyl analog) likely have higher melting points due to increased molecular weight and rigidity.
  • Stability: The 1-aminoethyl group may render the compound prone to oxidation, necessitating salt formation or protective packaging (as seen in ’s discontinued status).

Biological Activity

Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate is a compound that has attracted significant attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

This compound features a unique molecular structure comprising an ethyl acetate moiety linked to a 4-(1-aminoethyl)-2-methoxyphenoxy group. The molecular formula is C13H17NO3C_{13}H_{17}NO_3, indicating the presence of both aromatic and aliphatic components, which contribute to its biological properties and chemical reactivity.

Hypoglycemic Effects

Research indicates that derivatives of this compound may exhibit hypoglycemic properties , making them potential candidates for diabetes treatment. A study highlighted that compounds with similar structures have shown effectiveness in lowering blood glucose levels, suggesting that this compound could also possess these properties .

Anti-inflammatory and Analgesic Properties

In addition to hypoglycemic effects, compounds structurally related to this compound have demonstrated anti-inflammatory and analgesic activities. This suggests that the compound may also be beneficial in managing conditions characterized by inflammation and pain.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is suggested that the compound may interact with specific receptors or enzymes involved in glucose metabolism, which could explain its hypoglycemic effects. Further studies are needed to clarify these interactions and their implications for therapeutic efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including alkylation and reduction processes. For instance, one method involves the alkylation of 4-nitrophenol with ethyl bromoacetate followed by selective reduction of the nitro group using ammonium chloride and iron . The purity and structure of the synthesized compound are confirmed through techniques such as NMR spectroscopy and X-ray crystallography.

Research Findings Summary Table

Biological Activity Findings References
HypoglycemicPotential candidates for diabetes treatment; structural analogs show effectiveness
Anti-inflammatorySimilar compounds demonstrate analgesic properties
AntimicrobialLimited data; structural analogs exhibit activity against pathogens

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